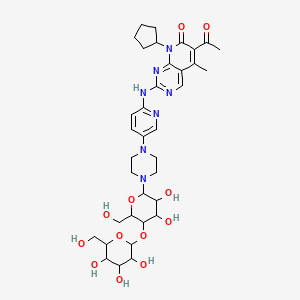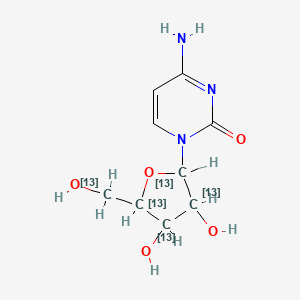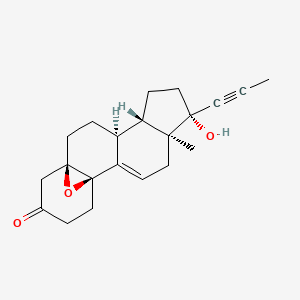![molecular formula C19H20N4O2 B13859195 11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Pirenzepine is an organic compound with the chemical name 1-Methyl-4-(4-aminoacyclohexyl)piperazine. It is a metabolite of Pirenzepine, which is a selective antagonist for the M1 muscarinic receptor. N-Desmethyl Pirenzepine is known for its role in various pharmacological and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Pirenzepine typically involves the demethylation of Pirenzepine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-Desmethyl Pirenzepine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
N-Desmethyl Pirenzepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Desmethyl Pirenzepine can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine compounds.
科学研究应用
N-Desmethyl Pirenzepine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of muscarinic receptor antagonists.
Biology: Employed in biological studies to understand the interaction of muscarinic receptors with various ligands.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies of Pirenzepine.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
N-Desmethyl Pirenzepine exerts its effects by binding to muscarinic acetylcholine receptors. These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins. By antagonizing these receptors, N-Desmethyl Pirenzepine can inhibit gastric acid secretion and affect other physiological processes.
相似化合物的比较
Similar Compounds
Pirenzepine: The parent compound, known for its selective antagonism of the M1 muscarinic receptor.
Atropine: A classic anticholinergic agent with broader effects on muscarinic receptors.
Scopolamine: Another antimuscarinic agent with similar but more potent effects compared to Pirenzepine.
Uniqueness
N-Desmethyl Pirenzepine is unique due to its selective antagonism of the M1 muscarinic receptor and its role as a metabolite of Pirenzepine. This selectivity allows for targeted studies on the M1 receptor without the broader effects seen with other antimuscarinic agents like atropine and scopolamine.
属性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H20N4O2/c24-18(13-22-11-9-20-10-12-22)23-16-7-3-1-5-14(16)19(25)21-15-6-2-4-8-17(15)23/h1-8,20H,9-13H2,(H,21,25) |
InChI 键 |
HTLSFUDMPFXNED-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)

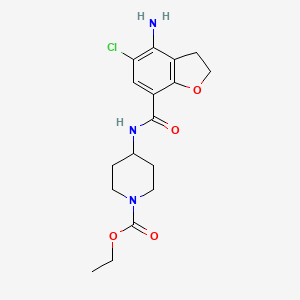
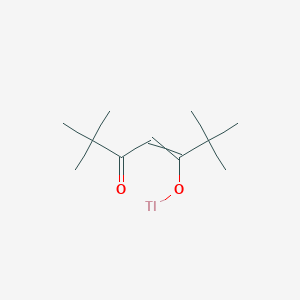
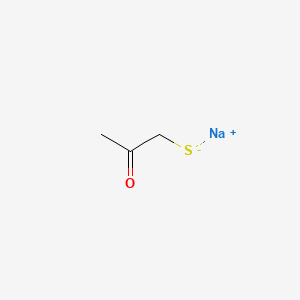
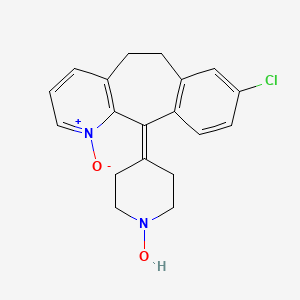
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)

